1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde
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Overview
Description
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are a class of compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This specific compound is notable for its three methyl groups and an aldehyde functional group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
In industrial settings, the synthesis of imidazoles often employs multicomponent reactions. For instance, a one-pot, four-component synthesis can be used, involving a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . This method is efficient and yields high amounts of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) under acidic conditions.
Major Products Formed
Oxidation: 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid.
Reduction: 1,2,5-Trimethyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazoles depending on the electrophile used.
Scientific Research Applications
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, including antifungal and anticancer drugs.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylimidazole: Similar in structure but lacks the aldehyde group.
1,2,4-Trisubstituted imidazoles: These compounds have different substitution patterns on the imidazole ring.
Uniqueness
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of functional groups makes it particularly versatile in synthetic applications and biochemical studies .
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,2,5-trimethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-5-7(4-10)8-6(2)9(5)3/h4H,1-3H3 |
InChI Key |
UNAYMFSMRDJDGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)C)C=O |
Origin of Product |
United States |
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